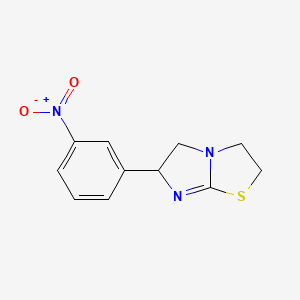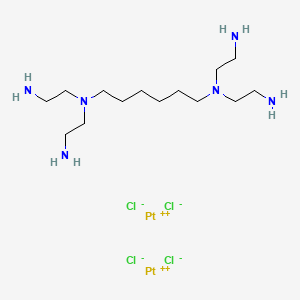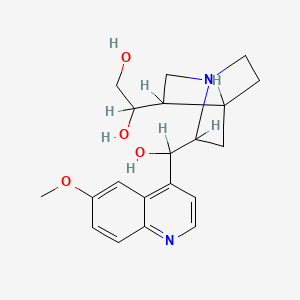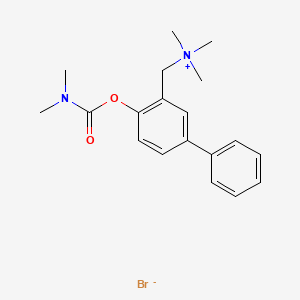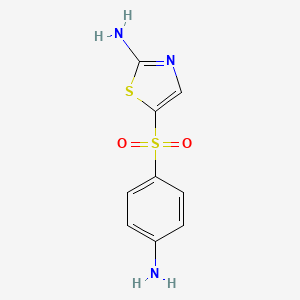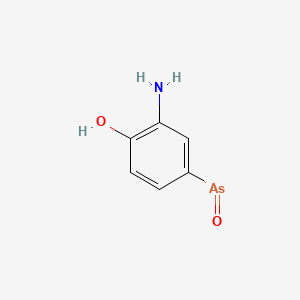
Boc-亮氨酸-丝氨酸-苏氨酸-精氨酸-MCA
描述
Synthesis Analysis
Boc-Leu-Ser-Thr-Arg-MCA is synthesized by automated solid-phase peptide synthesis (SPPS). The peptide is assembled on a resin, and each amino acid is added one at a time. The final product is cleaved from the resin, and the N-terminal Boc protecting group is removed through acidolysis.Molecular Structure Analysis
The molecular formula of Boc-Leu-Ser-Thr-Arg-MCA is C34H52N8O10. It has a molecular weight of 732.8 g/mol. The InChI and SMILES strings provide a detailed description of the molecule’s structure.Chemical Reactions Analysis
Boc-Leu-Ser-Thr-Arg-MCA is a substrate for various proteases. When the substrate is cleaved by a protease, it releases a fluorophore that can be detected and measured.Physical And Chemical Properties Analysis
Boc-Leu-Ser-Thr-Arg-MCA is a crystalline, white powder that is soluble in organic solvents, such as dimethyl sulfoxide (DMSO) and acetonitrile.科学研究应用
Activated Protein C (APC) Substrate
Boc-leu-ser-thr-arg-mca: is widely used as a substrate for Activated Protein C (APC) , a serine protease enzyme that plays a crucial role in the regulation of blood coagulation . The peptide’s structure allows APC to cleave it, releasing a fluorophore that can be quantified through fluorescence to measure the enzyme’s activity. This application is essential for understanding and manipulating the blood clotting cascade in therapeutic contexts.
Proteasome Activity Assay
This peptide also serves as a substrate to assess the trypsin-like activity of the proteasome . The proteasome is a protein complex responsible for degrading unwanted or damaged proteins by proteolysis, a process vital for maintaining cellular homeostasis. The peptide’s cleavage by the proteasome’s trypsin-like activity allows researchers to study the proteasome’s function in various diseases, including cancer and neurodegenerative disorders.
Enzyme Kinetics and Inhibition Studies
Researchers utilize Boc-leu-ser-thr-arg-mca to perform enzyme kinetics and inhibition studies. By observing how various factors affect the rate of reaction when this peptide is used as a substrate, scientists can identify potential protease inhibitors, which are valuable in developing new medications for conditions such as hypertension and thrombosis.
Blood Plasma Assays
The peptide is instrumental in assays designed to measure components in blood plasma, particularly in the context of vitamin K-dependent proteins . These proteins are essential for blood coagulation, and assays using Boc-leu-ser-thr-arg-mca can help in the diagnosis and monitoring of disorders related to blood clotting.
Purification of Proteins
In the purification process of proteins, especially those involved in coagulation, Boc-leu-ser-thr-arg-mca is used to assay the activity of protein C . This ensures that the purification process is effective and that the protein retains its functional properties.
Biogeochemical Carbon Cycle Studies
While not directly mentioned in the search results, peptides similar to Boc-leu-ser-thr-arg-mca can be used to study microbial extracellular hydrolytic enzymes . These enzymes play key roles in the biogeochemical carbon cycle by degrading organic matter in aquatic ecosystems. Understanding these processes is crucial for ecological and environmental research.
作用机制
Target of Action
Boc-Leu-Ser-Thr-Arg-MCA is primarily a substrate for Activated Protein C (APC) . APC is a serine protease enzyme that plays a crucial role in the blood clotting cascade, preventing excessive clotting.
Mode of Action
The structure of Boc-Leu-Ser-Thr-Arg-MCA mimics the natural substrate of APC, allowing the enzyme to cleave the peptide bond between arginine (Arg) and the attached fluorophore (MCA). This cleavage releases the free MCA, which exhibits fluorescent properties.
Biochemical Pathways
The cleavage of Boc-Leu-Ser-Thr-Arg-MCA by APC is a part of the larger biochemical pathway of blood clotting. APC’s role in this pathway is to prevent excessive clotting, thereby maintaining a balance in the coagulation system.
Pharmacokinetics
It is known that the compound is soluble in dmso , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The cleavage of Boc-Leu-Ser-Thr-Arg-MCA by APC results in the release of the free MCA, which exhibits fluorescent properties. This fluorescence can be measured to quantify APC activity accurately and conveniently, providing a valuable tool for scientific research.
安全和危害
According to the Safety Data Sheets, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, avoid dust formation and avoid breathing mist, gas, or vapors .
属性
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N8O10/c1-17(2)13-23(41-33(50)52-34(5,6)7)29(47)40-24(16-43)30(48)42-27(19(4)44)31(49)39-22(9-8-12-37-32(35)36)28(46)38-20-10-11-21-18(3)14-26(45)51-25(21)15-20/h10-11,14-15,17,19,22-24,27,43-44H,8-9,12-13,16H2,1-7H3,(H,38,46)(H,39,49)(H,40,47)(H,41,50)(H,42,48)(H4,35,36,37)/t19-,22+,23+,24+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNWKMRGENOMCV-ZDLOCFOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Leu-Ser-Thr-Arg-AMC | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Boc-Leu-Ser-Thr-Arg-MCA function as a protease substrate?
A: Boc-Leu-Ser-Thr-Arg-MCA acts as a substrate for proteases, specifically those with trypsin-like activity. Enzymes like trypsin and activated Protein C recognize the specific amino acid sequence (Leu-Ser-Thr-Arg) within the peptide. Upon cleavage by the protease at the arginine (Arg) residue, the fluorophore 7-amino-4-methylcoumarin (AMC) is released. This release generates a measurable fluorescent signal, which is directly proportional to the protease activity. [, ]
Q2: What makes Boc-Leu-Ser-Thr-Arg-MCA particularly useful for studying activated Protein C?
A: Early research identified Boc-Leu-Ser-Thr-Arg-MCA as a highly sensitive substrate for bovine Protein C activated by bovine alpha-thrombin. [] This discovery was significant because a specific and sensitive synthetic substrate for activated Protein C was previously unavailable. This substrate allowed researchers to determine the enzyme's kinetic parameters (Km = 3.3 x 10^-4 M and Kcat = 8.4 s^-1) and optimize assay conditions for measuring activated Protein C activity. []
Q3: Beyond activated Protein C, are there other proteases that show activity towards Boc-Leu-Ser-Thr-Arg-MCA?
A3: Yes, Boc-Leu-Ser-Thr-Arg-MCA has been shown to be cleaved by several other proteases. Research has demonstrated its utility in investigating:
- Keratin-hydrolyzing enzymes: Specifically, an alkaline proteinase isolated from cow snout epithelium exhibited significant activity towards Boc-Leu-Ser-Thr-Arg-MCA. This finding suggested the potential role of this enzyme in the metabolism of high molecular weight keratins. []
- Bacterial proteases: Studies on extracellular proteases from marine bacteria Shewanella putrefaciens and Alteromonas haloplanktis revealed trypsin-like activity towards Boc-Leu-Ser-Thr-Arg-MCA. This research highlighted the potential of these organisms to utilize diverse proteins for growth. []
Q4: Can Boc-Leu-Ser-Thr-Arg-MCA be used to study protease activity in complex biological samples?
A: Yes, researchers have successfully employed Boc-Leu-Ser-Thr-Arg-MCA to investigate protease activity in complex biological systems such as blood plasma. For instance, studies on rainbow trout coagulation cascades revealed that a metalloprotease from the fish pathogen Listonella anguillarum exhibited similar activity to plasma activated Protein C when tested with Boc-Leu-Ser-Thr-Arg-MCA. [] This finding suggested that the bacterial metalloprotease might play a role as an anticoagulation factor in the fish host. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





